molecular formula C8H4Cl2N2O2S B11858758 Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11858758
M. Wt: 263.10 g/mol
InChI Key: IWXVMCURNYDXAI-UHFFFAOYSA-N
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Description

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the methyl esterification of the carboxylic acid group is achieved using methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thieno[2,3-d]pyrimidine core can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from substitution reactions are typically N-substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit various biological activities .

Mechanism of Action

The mechanism of action of methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . This inhibition can disrupt the metabolic processes of microorganisms, leading to their antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and biological activity

Biological Activity

Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 1256352-78-9) is a compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C8H4Cl2N2O2S
  • Molecular Weight : 263.1 g/mol
  • CAS Registry Number : 1256352-78-9

The compound features a thieno[2,3-d]pyrimidine structure, which is known for its potential pharmacological applications due to the presence of both sulfur and nitrogen heteroatoms.

Biological Activity

This compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thieno[2,3-d]pyrimidines possess significant antibacterial and antifungal properties. For instance, compounds derived from methyl 2-aminothiophene-3-carboxylate demonstrated activity against several Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Candida albicans .
  • Anti-inflammatory Effects :
    • Research indicates that thieno[2,3-d]pyrimidines may exhibit anti-inflammatory properties through the inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) enzymes. These compounds have been shown to suppress the expression of inflammatory cytokines in cellular models .
  • Cytotoxicity :
    • The cytotoxic effects of thieno[2,3-d]pyrimidine derivatives have been evaluated against various cancer cell lines. For example, certain derivatives showed promising results in inhibiting cell proliferation in lung cancer models .

Case Study 1: Antibacterial Activity

A study synthesized a series of thieno[2,3-d]pyrimidine derivatives from methyl 2-aminothiophene-3-carboxylate and evaluated their antibacterial activities against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant bactericidal effects comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In a study examining the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives, compounds were tested in RAW264.7 macrophage cells. The results showed that specific derivatives inhibited the NF-kB signaling pathway and reduced the secretion of pro-inflammatory cytokines without causing cytotoxicity .

Data Summary

Activity TypeObserved EffectReference
AntibacterialSignificant inhibition against E. coli and S. aureus
AntifungalEffective against A. niger and C. albicans
Anti-inflammatoryInhibition of iNOS and COX-2; reduced cytokine secretion
CytotoxicityInhibition of cancer cell proliferation in lung cancer models

Properties

Molecular Formula

C8H4Cl2N2O2S

Molecular Weight

263.10 g/mol

IUPAC Name

methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H4Cl2N2O2S/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3

InChI Key

IWXVMCURNYDXAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)N=C(N=C2Cl)Cl

Origin of Product

United States

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